2-(3-Fluoro-4-hydroxy-phenyl)-benzooxazol-6-ol
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Overview
Description
2-(3-Fluoro-4-hydroxy-phenyl)-benzooxazol-6-ol is a chemical compound that features a benzooxazole ring substituted with a fluorine atom and a hydroxyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-hydroxy-phenyl)-benzooxazol-6-ol typically involves the reaction of 3-fluoro-4-hydroxybenzoic acid with appropriate reagents to form the benzooxazole ring. One common method includes the use of liquid ammonia, sodium hydroxide, and cuprous hydroxide to hydroxylate 3-fluorobenzoic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-hydroxy-phenyl)-benzooxazol-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced under specific conditions to alter the benzooxazole ring.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzooxazole derivatives.
Scientific Research Applications
2-(3-Fluoro-4-hydroxy-phenyl)-benzooxazol-6-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Potential applications include the development of new pharmaceuticals targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-hydroxy-phenyl)-benzooxazol-6-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-hydroxyphenylacetic acid
- 3-Fluoro-4-hydroxybenzeneacetic acid
- 3-Fluoro-4-hydroxybenzeneboronic acid
Uniqueness
2-(3-Fluoro-4-hydroxy-phenyl)-benzooxazol-6-ol is unique due to its benzooxazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
Molecular Formula |
C13H8FNO3 |
---|---|
Molecular Weight |
245.21 g/mol |
IUPAC Name |
2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-6-ol |
InChI |
InChI=1S/C13H8FNO3/c14-9-5-7(1-4-11(9)17)13-15-10-3-2-8(16)6-12(10)18-13/h1-6,16-17H |
InChI Key |
LMARQOUQPBAFEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(O2)C=C(C=C3)O)F)O |
Origin of Product |
United States |
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